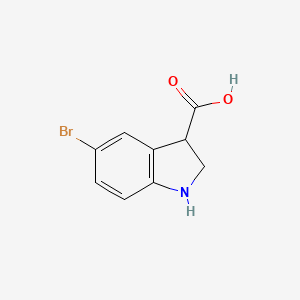![molecular formula C9H16O B13342113 Bicyclo[3.2.2]nonan-1-ol CAS No. 28054-86-6](/img/structure/B13342113.png)
Bicyclo[3.2.2]nonan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[322]nonan-1-ol is a bicyclic organic compound characterized by a unique structure that includes two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nonan-1-ol can be synthesized through several methods. One notable method involves the hydroboration-oxidation of norbornene and bicyclo[3.3.1]non-2-ene . This process typically involves the addition of borane (BH3) to the double bond of norbornene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar hydroboration-oxidation techniques. The scalability of these methods makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.2]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nonan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism by which Bicyclo[3.2.2]nonan-1-ol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonan-1-ol: Similar in structure but with different ring fusion.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system.
Norbornene: A precursor in the synthesis of Bicyclo[3.2.2]nonan-1-ol.
Uniqueness
Bicyclo[322]nonan-1-ol is unique due to its specific ring structure, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
28054-86-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
bicyclo[3.2.2]nonan-1-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2 |
InChI-Schlüssel |
VGYZQFQTFMRCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


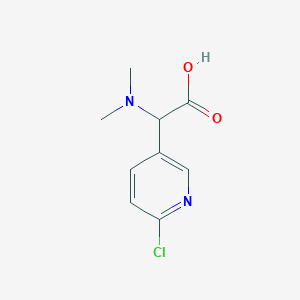
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
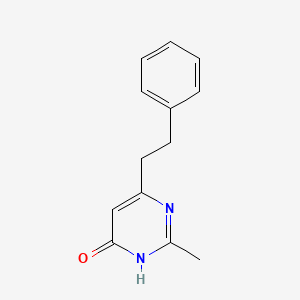
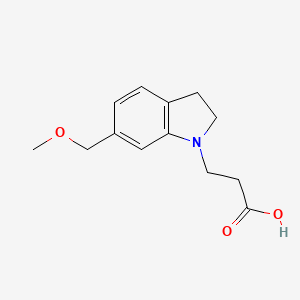

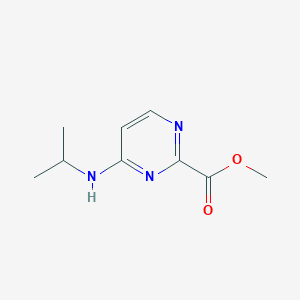

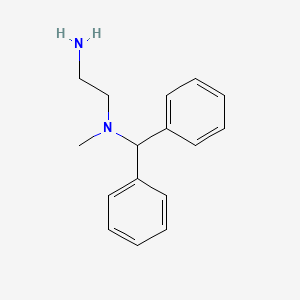
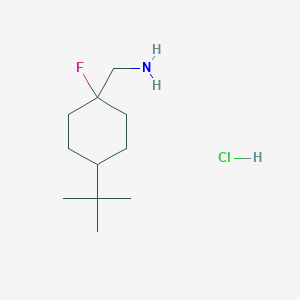


![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
